4-氰基丁酸乙酯

描述

Synthesis Analysis

Ethyl 4-cyanobutanoate can be synthesized through various methods. One approach involves the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate using whole cells, which yields both enantiomers of ethyl 4-cyano-3-hydroxybutanoate with high enantiomeric excess (ee) and yield (Jin & Zhang, 2011). Another method utilizes recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate (Yamamoto, Matsuyama, & Kobayashi, 2002).

Molecular Structure Analysis

The molecular structure of ethyl 4-cyanobutanoate and its derivatives has been a subject of study. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized using spectroscopic methods, revealing its enamine tautomer in the solid state and specific bond distances and angles (Johnson et al., 2006).

Chemical Reactions and Properties

Ethyl 4-cyanobutanoate undergoes various chemical reactions. It can be involved in Michael addition reactions, as shown by the synthesis of 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates (Gaudemar-Bardone & Mladenova, 1990). Furthermore, it participates in the hydrogenation process to form different products based on the type of catalysts used (Zhu, Price, Walker, & Zhao, 2005).

科学研究应用

3-取代的 4,4,4-三氯-2-氰基丁酸乙酯的合成:这些化合物通过一步反应以高立体选择性合成,显示了 4-氰基丁酸乙酯在创建多种具有化学意义的衍生物方面的多功能性 (Gaudemar-Bardone 和 Mladenova,1990).

选择性氢化以产生二胺和杂环:2-氨基-2-二氟甲基-4-氰基丁酸乙酯经历选择性氢化以产生二胺和杂环,证明了该化合物在生产结构多样的分子方面的潜力 (Zhu 等,2005).

(R)-4-氯-3-羟基丁酸乙酯的合成:采用重组的大肠杆菌细胞,4-氰基丁酸乙酯用于合成(R)-4-氯-3-羟基丁酸乙酯,这是一种具有重要生物技术意义的化合物 (山本等,2002).

4-氰基-3-羟基丁酸乙酯对映异构体的酶促合成:这种合成对于生产利托平至关重要,利托平是一种用于降低胆固醇的药物。合成中使用全细胞突出了该化合物在制药中的重要性 (Jin 和 Zhang,2011).

精神活性物质的合成:4-氰基丁酸乙酯的衍生物 2-氰基-3-环己基-3-甲基-4-苯基丁酸乙酯已被合成并用于创建苯并[h]喹唑啉,具有潜在的精神活性 (Grigoryan 等,2011).

光学纯(R)-4-氰基-3-羟基丁酸乙酯的合成:该化合物对于生产阿托伐他汀至关重要,阿托伐他汀是一种降胆固醇药物,突出了其在药物合成中的重要性 (You、Liu 和 Zheng,2013).

(S)-4-氯-3-羟基丁酸乙酯酯的生物合成:4-氯-3-氧代丁酸乙酯酯的生物催化到(S)-4-氯-3-羟基丁酸乙酯酯用于生产手性药物,证明了 4-氰基丁酸乙酯的生物适用性 (Ye、Ouyang 和 Ying,2011).

(R)-2-羟基-4-苯基丁酸乙酯的生物催化合成:突出了该化合物在 ACE 抑制剂合成中的作用,这项研究证明了 4-氰基丁酸乙酯在药物化学中的用途 (赵金梅,2008).

安全和危害

Ethyl 4-cyanobutanoate is classified as a dangerous substance. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

作用机制

Target of Action

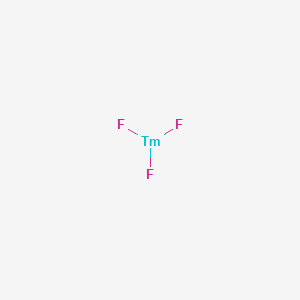

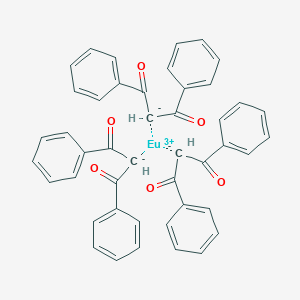

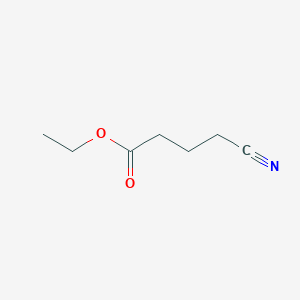

Ethyl 4-cyanobutanoate is a chemical compound with the formula C7H11NO2 The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It is known that the compound plays a role in the synthesis of certain drugs . For instance, it is an important chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin . It is also used as a synthon in the production of L-carnitine and ®-4-amino-3-hydroxybutanoic acid .

Pharmacokinetics

Some properties have been reported . The compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

It is known to be used in the synthesis of certain drugs . For instance, it is used in the production of atorvastatin, a cholesterol-lowering drug . The compound’s role in these syntheses suggests that it may have significant effects at the molecular and cellular levels.

Action Environment

It is known that the compound should be stored in a dry room at room temperature . This suggests that factors such as humidity and temperature could potentially affect the compound’s stability and efficacy.

属性

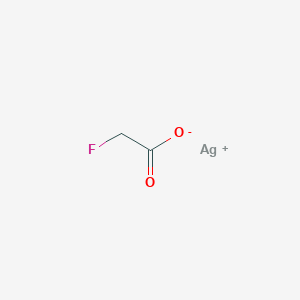

IUPAC Name |

ethyl 4-cyanobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-10-7(9)5-3-4-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXXCVVSJXZBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451157 | |

| Record name | Ethyl 4-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10444-38-9 | |

| Record name | Ethyl 4-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)

![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)